

# Technical Guide: N5-Methyllamotrigine Structural Profiling and Impurity Analysis

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## Compound of Interest

Compound Name: N5-Methyllamotrigine

CAS No.: 1373243-86-7

Cat. No.: B584105

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## Executive Summary

**N5-Methyllamotrigine** (CAS: 1373243-86-7) is a structural analog and process-related impurity of the anticonvulsant drug Lamotrigine.<sup>[1][2][3]</sup> While the primary metabolic pathway of Lamotrigine involves N2-glucuronidation, **N5-Methyllamotrigine** represents a distinct methylated species formed primarily during the synthetic cyclization step under acidic conditions.

Distinguishing this specific isomer from the pharmacologically active parent and the N2-methyl metabolite is critical for CMC (Chemistry, Manufacturing, and Controls) regulatory compliance and accurate pharmacokinetic profiling.

## Physicochemical Core Identity

The following data constitutes the definitive chemical identity for **N5-Methyllamotrigine**.

| Parameter           | Specification   |
|---------------------|---|
| Chemical Name       | 6-(2,3-Dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine   |
| Common Name         | N5-Methylamotrigine; Lamotrigine Impurity (N-Methyl)          |
| CAS Registry Number | 1373243-86-7  |
| Molecular Formula   | C <sub>10</sub> H <sub>9</sub> Cl <sub>2</sub> N <sub>5</sub> |
| Molecular Weight    | 270.12 g/mol  |
| Parent Compound     | Lamotrigine (MW: 256.09 g/mol )                               |
| Mass Shift          | +14.03 Da (Methylation)                                       |
| Exact Mass          | 269.0238 (Calculated for Monoisotopic Mass)                   |

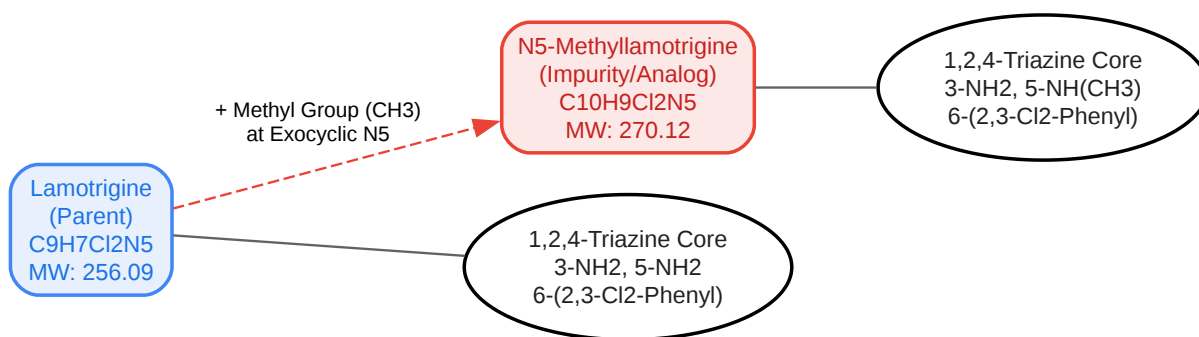
## Structural Isomerism Analysis

Lamotrigine contains two exocyclic amino groups (at positions 3 and 5) and three ring nitrogens (1, 2, and 4). Precision in nomenclature is vital:

- **N2-Methylamotrigine:** Methylation occurs at the ring nitrogen (position 2). This is a known mammalian metabolite.
- **N5-Methylamotrigine:** Methylation occurs at the exocyclic amino nitrogen attached to Carbon-5. This is primarily a synthetic impurity.

## Structural Visualization

The following diagram illustrates the structural relationship and numbering scheme distinguishing the parent drug from its N5-methylated analog.



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Caption: Structural comparison highlighting the methylation site on the exocyclic amine at position 5.

## Synthesis and Formation Mechanism

Understanding the origin of **N5-Methylamotrigine** is essential for process control. Unlike metabolic derivatives formed by enzymatic action (e.g., UGT-mediated glucuronidation), **N5-Methylamotrigine** is often generated during the chemical synthesis of the triazine ring.

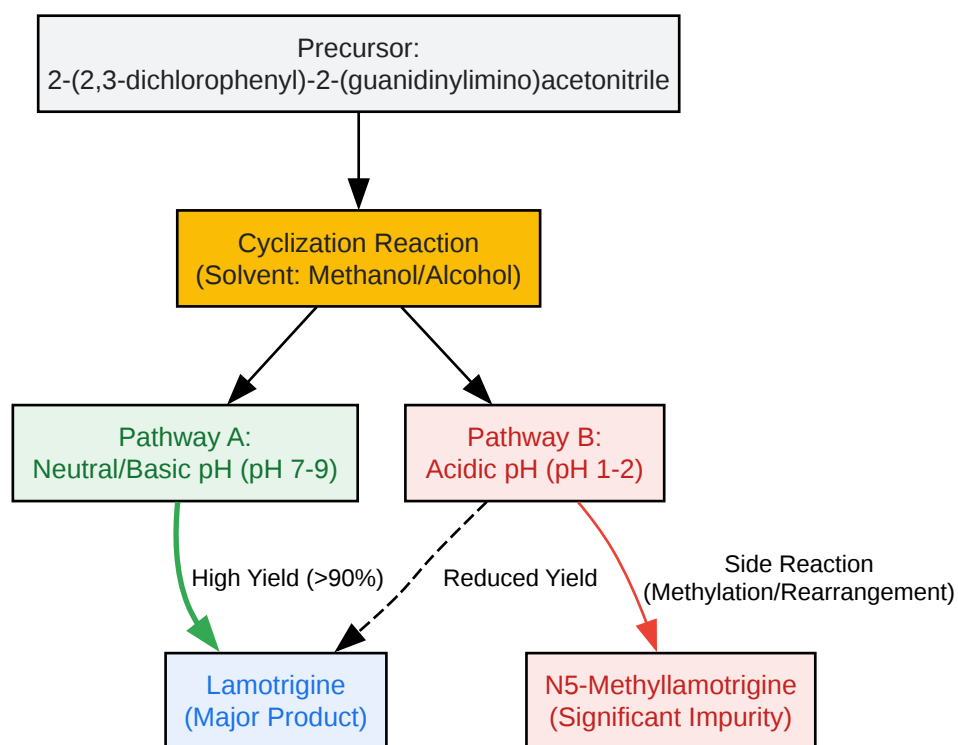
### Formation Pathway (Acidic Cyclization)

The industrial synthesis of Lamotrigine typically involves the cyclization of 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile.

- Neutral/Basic Conditions: Favors the formation of Lamotrigine (High Yield).
- Acidic Conditions (pH < 2): Promotes side reactions, significantly increasing the yield of the N5-methyl impurity (up to ~7% in uncontrolled studies).

## Process Flow Diagram

The flowchart below details the critical control points (CCP) where this impurity is generated.



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Caption: Impact of pH on the formation of **N5-Methylamotrigine** during the cyclization of the guanidinylimino intermediate.

## Analytical Profiling & Identification

To validate the presence of **N5-Methylamotrigine** in a sample, researchers must employ orthogonal analytical techniques. The structural similarity to the parent drug requires high-resolution separation.

### Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode.
- Parent Ion  $[M+H]^+$ :  $m/z$  271.1 (vs. 256.1 for Lamotrigine).
- Fragmentation Pattern:
  - The loss of the methyl group or fragmentation of the triazine ring will differ from the N2-methyl isomer.

- N5-methyl derivatives often show a distinct fragmentation involving the exocyclic amine.

## Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the N5-methyl (exocyclic) from N2-methyl (ring) isomers.

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - Methyl Singlet: A sharp singlet at  $\delta \sim 3.86$  ppm corresponds to the N-CH $_3$  group.
  - NOESY (Nuclear Overhauser Effect): Crucial for isomer confirmation.
    - N5-Methyl: Strong NOE correlation observed between the methyl protons and the aromatic protons of the dichlorophenyl ring. This proximity confirms the methyl group is on the amine at position 5 (closer to the phenyl ring) rather than position 3.
    - N2-Methyl: Would show different spatial correlations due to the rigid ring nitrogen placement.

## HPLC Retention

- Column: C18 Reverse Phase (e.g., Cosmosil MS-II or equivalent).
- Mobile Phase: Ammonium Acetate / Methanol gradient.
- Relative Retention Time (RRT): **N5-Methylamotrigine** is typically less polar than the parent due to the methyl cap on the amine, eluting after Lamotrigine in reverse-phase systems (e.g., RRT  $\sim 1.7$  in specific acidic protocols).

## References

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